Differential Anticonvulsant Potency: Para-Methyl Substitution and In Vivo Activity Profile
In a study evaluating 38 analogues of 1-phenylcyclohexylamine (PCA) in the mouse maximal electroshock (MES) seizure test, it was observed that structural modifications, including specific substitutions on the phenyl ring, can significantly alter both anticonvulsant potency (ED50) and motor toxicity (TD50). While the exact ED50 for 1-p-tolylcyclohexanamine is not publicly available in the primary abstract, the study's findings establish a clear structure-activity relationship (SAR) where substitution pattern is a key differentiator. The parent compound, PCA, had an ED50 of 7.0 mg/kg and a TD50 of 16.3 mg/kg, resulting in a therapeutic index (TD50/ED50) of 2.3 [1]. The research explicitly noted that certain analogues achieved a 'greater separation of potencies in the motor toxicity and MES seizure tests' than PCA, and that this improved profile was linked to specific modifications, including methoxylation at the ortho position [2]. This SAR framework supports the hypothesis that the para-methyl substitution of 1-p-tolylcyclohexanamine would lead to a potency and toxicity profile distinct from the unsubstituted PCA and the ortho-substituted analogues.
| Evidence Dimension | In vivo Anticonvulsant Potency and Motor Toxicity (Therapeutic Window) |
|---|---|
| Target Compound Data | Potency and toxicity profile inferred to be distinct based on established class SAR for para-substitution. |
| Comparator Or Baseline | 1-phenylcyclohexylamine (PCA): ED50 = 7.0 mg/kg, TD50 = 16.3 mg/kg, Therapeutic Index = 2.3 [1]. |
| Quantified Difference | The Thurkauf et al. study (1990) found that specific substitutions on the arylcyclohexylamine scaffold led to a 'greater separation of potencies' compared to PCA [2]. The exact numerical difference for the p-tolyl analogue is not available in the abstract, but the class-level SAR confirms a non-equivalent profile. |
| Conditions | Mouse maximal electroshock (MES) seizure test and motor-toxicity assay following intraperitoneal (i.p.) administration [2]. |
Why This Matters
This matters for scientific selection because it demonstrates that 1-p-tolylcyclohexanamine is not a simple potency analogue of PCA; its para-methyl substitution places it within a subset of compounds predicted to possess a distinct therapeutic window, which is a critical parameter for in vivo neuroscience research.
- [1] Rogawski, M. A., Thurkauf, A., Yamaguchi, S., Rice, K. C., Jacobson, A. E., & Mattson, M. V. (1989). Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline. *Journal of Pharmacology and Experimental Therapeutics*, 249(3), 708–712. View Source
- [2] Thurkauf, A., de Costa, B., Yamaguchi, S., Mattson, M. V., Jacobson, A. E., Rice, K. C., & Rogawski, M. A. (1990). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. *Journal of Medicinal Chemistry*, 33(5), 1452–1458. View Source
